REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:15])[CH:4]([NH:6][C:7]1[C:12]([CH3:13])=[CH:11][CH:10]=[CH:9][C:8]=1[CH3:14])[CH3:5].C(=O)([O-])[O-].[Na+].[Na+].[Cl:22][CH2:23][C:24](Cl)=[O:25]>C1C=CC=CC=1>[CH3:1][O:2][C:3]([CH:4]([N:6]([C:24](=[O:25])[CH2:23][Cl:22])[C:7]1[C:8]([CH3:14])=[CH:9][CH:10]=[CH:11][C:12]=1[CH3:13])[CH3:5])=[O:15] |f:1.2.3|
|
Name
|
|
Quantity
|
990.3 g
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Type
|
reactant
|
Smiles
|
COC(C(C)NC1=C(C=CC=C1C)C)=O
|
Name
|
|
Quantity
|
605 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
|
Name
|
|
Quantity
|
455 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
After stirring
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to ensure that a temperature of 30°-35° in the reaction mixture
|
Type
|
FILTRATION
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Details
|
the mixture is filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in a rotary evaporator at ca. 50°
|
Type
|
CUSTOM
|
Details
|
The resulting residue is recrystallised from ligroin (boiling range 65°-90° )
|
Type
|
CUSTOM
|
Details
|
The yield obtained
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C(C)N(C1=C(C=CC=C1C)C)C(CCl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |